molecular formula C15H13N3O4S B1666957 BI 6015 CAS No. 93987-29-2

BI 6015

Cat. No.: B1666957
CAS No.: 93987-29-2
M. Wt: 331.3 g/mol
InChI Key: ILVCPQPMRPHZSG-UHFFFAOYSA-N
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Description

BI6015 is a chemical compound known for its role as an antagonist of hepatocyte nuclear factor 4 alpha.

Biochemical Analysis

Biochemical Properties

BI-6015 interacts with HNF4α, a transcription factor that regulates gene expression . By antagonizing HNF4α, BI-6015 inhibits the expression of HNF4α target genes . This interaction affects various biochemical reactions, particularly those related to glucose and lipid homeostasis .

Cellular Effects

BI-6015 has been shown to have cytotoxic effects on human hepatocellular carcinoma cells . It reduces endogenous insulin gene expression in T6PNE cells . In mice, BI-6015 induces hepatic steatosis, a condition characterized by fat accumulation in liver cells .

Molecular Mechanism

The molecular mechanism of BI-6015 involves its antagonistic action on HNF4α . It binds to HNF4α, inhibiting its ability to regulate the expression of target genes . This results in changes in gene expression, enzyme activity, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of BI-6015 have been studied over time in laboratory settings . It has been shown to induce hepatic steatosis in mice and reduce insulin gene expression in T6PNE cells

Dosage Effects in Animal Models

In animal models, the effects of BI-6015 vary with dosage . At concentrations up to 20 μM, BI-6015 has been shown to reduce endogenous insulin gene expression in T6PNE cells . In mice, injection of 10 and 30 mg/kg BI-6015 resulted in hepatic steatosis .

Metabolic Pathways

As an antagonist of HNF4α, BI-6015 likely impacts pathways regulated by HNF4α, which include those involved in glucose and lipid homeostasis .

Transport and Distribution

The transport and distribution of BI-6015 within cells and tissues have not been extensively studied. Given its role as an HNF4α antagonist, it is likely that BI-6015 interacts with cellular transport mechanisms that involve HNF4α .

Subcellular Localization

As an antagonist of HNF4α, a nuclear receptor, BI-6015 likely localizes to the nucleus where it interacts with HNF4α

Preparation Methods

The synthesis of BI6015 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes the following steps:

    Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

Chemical Reactions Analysis

BI6015 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BI6015 has several scientific research applications, including:

Comparison with Similar Compounds

BI6015 is unique in its high affinity for hepatocyte nuclear factor 4 alpha and its ability to selectively inhibit its activity. Similar compounds include:

BI6015 stands out due to its potent inhibitory effects and its applications in both cancer and diabetes research.

Properties

IUPAC Name

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVCPQPMRPHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010191
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93987-29-2
Record name 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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